(1R)-1-Cuban-1-ylethanamine;hydrochloride
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Overview
Description
(1R)-1-Cuban-1-ylethanamine;hydrochloride is a chemical compound that features a cubane structure, which is a highly strained, cubic-shaped hydrocarbon. The cubane structure is notable for its unique geometry and stability, making it an interesting subject of study in organic chemistry. The compound is an amine derivative of cubane, and its hydrochloride form is often used to enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cuban-1-ylethanamine;hydrochloride typically involves multiple steps starting from cubane itself. One common method includes the following steps:
Nitration of Cubane: Cubane is first nitrated to form cubane-1,4-dinitro.
Reduction: The dinitro compound is then reduced to cubane-1,4-diamine.
Alkylation: The diamine is alkylated to introduce the ethanamine group.
Formation of Hydrochloride: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cuban-1-ylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields simpler amine derivatives.
Substitution: Results in various substituted cubane derivatives.
Scientific Research Applications
(1R)-1-Cuban-1-ylethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties derived from the cubane structure.
Mechanism of Action
The mechanism by which (1R)-1-Cuban-1-ylethanamine;hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can interact with various enzymes and receptors, potentially inhibiting or activating them. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon structure.
Cubane-1,4-diamine: A precursor in the synthesis of (1R)-1-Cuban-1-ylethanamine;hydrochloride.
Cubane-1-carboxylic acid: Another derivative used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of the cubane structure with an amine group, providing a distinct set of chemical and physical properties. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(1R)-1-cuban-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10;/h2-9H,11H2,1H3;1H/t2-,3?,4?,5?,6?,7?,8?,9?,10?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHGCWXPBJXET-ZOUIZQHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12C3C4C1C5C4C3C25)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12C3C4C1C5C4C3C25)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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